molecular formula C14H13IN2O4S B2423903 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide CAS No. 315671-46-6

3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2423903
CAS No.: 315671-46-6
M. Wt: 432.23
InChI Key: DDKUGWKRSXAEBN-UHFFFAOYSA-N
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Description

3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C₁₄H₁₃IN₂O₄S. It is characterized by the presence of an iodine atom, a methoxy group, and a sulfamoylphenyl group attached to a benzamide core.

Scientific Research Applications

3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps. One common method starts with the iodination of 4-methoxybenzoic acid to form 3-iodo-4-methoxybenzoic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of coupling agents and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are common.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-4-methoxybenzamide
  • 4-methoxy-N-(4-sulfamoylphenyl)benzamide
  • 3-iodo-N-(4-sulfamoylphenyl)benzamide

Uniqueness

3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the iodine atom allows for versatile substitution reactions, while the sulfamoyl group enhances its solubility and potential biological interactions .

Properties

IUPAC Name

3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O4S/c1-21-13-7-2-9(8-12(13)15)14(18)17-10-3-5-11(6-4-10)22(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKUGWKRSXAEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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